![molecular formula C13H18FN3O3S B6647609 N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6647609.png)
N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
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Overview
Description
N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a fluoropyridine moiety, a piperidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide typically involves multiple steps:
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Formation of the Fluoropyridine Intermediate: : The synthesis begins with the preparation of 3-fluoropyridine-4-carboxylic acid. This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
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Coupling with Piperidine: : The carboxylic acid group of the fluoropyridine intermediate is then activated, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), and coupled with piperidine to form the piperidinyl carbonyl derivative .
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Introduction of the Methanesulfonamide Group: This can be done by reacting the piperidinyl carbonyl derivative with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:
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Substitution Reactions: : The fluorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions, leading to a variety of derivatives .
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Reduction Reactions: : The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Oxidation Reactions: : The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Oxidation: m-CPBA in dichloromethane.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: N-oxide derivatives.
Scientific Research Applications
N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide has several applications in scientific research:
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Medicinal Chemistry: : It is explored as a potential lead compound for developing new drugs, particularly for its interactions with specific biological targets.
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Biological Studies: : Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
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Industrial Applications: : Its derivatives may be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety is known to enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The methanesulfonamide group may contribute to the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(3-chloropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
- N-[[1-(3-bromopyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
- N-[[1-(3-methylpyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
Uniqueness
N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and metabolic stability compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3S/c1-21(19,20)16-8-10-4-2-3-7-17(10)13(18)11-5-6-15-9-12(11)14/h5-6,9-10,16H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEBWIQRNRYGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCN1C(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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